molecular formula C16H12O4 B14321293 5,7-Dihydroxy-8-methyl-4-phenyl-2H-1-benzopyran-2-one CAS No. 110361-50-7

5,7-Dihydroxy-8-methyl-4-phenyl-2H-1-benzopyran-2-one

Cat. No.: B14321293
CAS No.: 110361-50-7
M. Wt: 268.26 g/mol
InChI Key: FKNGTJUNAZYRPV-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-8-methyl-4-phenyl-2H-1-benzopyran-2-one is a compound belonging to the class of flavonoids, specifically a type of flavanone. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound has a unique structure characterized by a benzopyran ring with hydroxyl and methyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-8-methyl-4-phenyl-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide can lead to the formation of the desired benzopyran ring . Another method involves the use of catalysts like copper sulfate and sodium ascorbate in a click reaction to form the benzopyran structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-8-methyl-4-phenyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of acylated or alkylated products.

Scientific Research Applications

5,7-Dihydroxy-8-methyl-4-phenyl-2H-1-benzopyran-2-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dihydroxy-8-methyl-4-phenyl-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methyl groups enhances its antioxidant activity and potential therapeutic applications.

Properties

CAS No.

110361-50-7

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

5,7-dihydroxy-8-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C16H12O4/c1-9-12(17)8-13(18)15-11(7-14(19)20-16(9)15)10-5-3-2-4-6-10/h2-8,17-18H,1H3

InChI Key

FKNGTJUNAZYRPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1O)O)C(=CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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